![molecular formula C19H16N4O6 B2761787 (2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide CAS No. 328555-59-5](/img/structure/B2761787.png)
(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide
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Description
“(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin-3-carboxamide analogues have been designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL) .
Synthesis Analysis
The synthesis of coumarin-3-carboxamide analogues involves several steps . The specific synthesis process for “(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide” is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide” are not detailed in the available resources. Physical properties of a compound can include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antioxidant Potential
Although not directly studied for our compound, indole derivatives often possess antioxidant properties. Investigating its radical-scavenging abilities could be worthwhile.
properties
IUPAC Name |
(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6/c1-2-28-15-8-4-5-11-10-14(17(20)24)19(29-16(11)15)22-21-18(25)12-6-3-7-13(9-12)23(26)27/h3-10H,2H2,1H3,(H2,20,24)(H,21,25)/b22-19+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOTUNRXQALUPM-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1O/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide |
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